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Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate

Cat. No.: B3087664
CAS No.: 1177274-42-8
M. Wt: 262.26 g/mol
InChI Key: LYQOCTPLKORFFS-UHFFFAOYSA-N
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Description

Contextualizing Quinoline-Based Amine Derivatives within Organic Synthesis and Advanced Materials Chemistry

Quinoline (B57606) and its derivatives are a class of heterocyclic aromatic compounds that are of paramount importance in organic chemistry. The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a versatile building block in the synthesis of a wide array of more complex molecules. mdpi.com Quinoline derivatives are widely recognized for their presence in numerous biologically active molecules and are considered privileged scaffolds in medicinal chemistry. rsc.orgnih.gov

In the realm of organic synthesis , quinoline-based amine derivatives serve as crucial intermediates for the construction of novel chemical entities. researchgate.net The nitrogen atom in the quinoline ring and the appended amine group provide reactive sites for various chemical transformations, allowing for the facile introduction of diverse functional groups. nih.gov This adaptability makes them valuable in the development of new synthetic methodologies, including multicomponent reactions that offer high atom economy and structural diversity. rsc.org The synthesis of functionalized quinoline derivatives is a dynamic area of research, with continuous efforts to develop more efficient and environmentally friendly protocols. nih.govresearchgate.net

The applications of quinoline-based compounds extend into advanced materials chemistry . Their unique electronic and photophysical properties make them suitable for the design of materials with specific optical and electrical characteristics. For instance, certain quinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and fluorescent dyes. researchgate.net The ability to tune the properties of these materials by modifying the substituents on the quinoline ring allows for the creation of bespoke materials for a variety of applications.

Below is a table summarizing the key application areas of quinoline-based amine derivatives:

FieldSpecific Applications
Organic Synthesis Intermediates for complex molecule synthesis, development of new synthetic methods, building blocks for combinatorial chemistry.
Medicinal Chemistry Scaffolds for drug discovery (e.g., antimalarial, antibacterial, anticancer agents). mdpi.comrsc.orgorientjchem.org
Materials Science Components of organic light-emitting diodes (OLEDs), fluorescent probes, and functional dyes. researchgate.net
Agrochemicals Development of new pesticides and herbicides.

Academic Rationale for Investigating Organic Amine Oxalate (B1200264) Salts

The formation of a salt from an organic amine and an acid, in this case, oxalic acid, is a common and important practice in chemical research for several reasons. The conversion of a free amine into its oxalate salt can significantly alter its physical and chemical properties in a favorable manner.

One of the primary motivations for preparing oxalate salts of amines is to improve their crystallinity and handling . Many organic amines are oils or low-melting solids at room temperature, which can make their purification and characterization challenging. By forming a salt with oxalic acid, a dicarboxylic acid, a more crystalline and stable solid is often produced. sciencemadness.org This crystalline nature facilitates purification by recrystallization and allows for definitive structural analysis using techniques such as X-ray crystallography.

Furthermore, the formation of an oxalate salt can enhance the stability of the amine. Free amines can be susceptible to oxidation or other forms of degradation, especially when exposed to air and light. The salt form is generally more stable and has a longer shelf life.

From a research perspective, studying the properties of organic amine oxalate salts can provide insights into intermolecular interactions, such as hydrogen bonding. The oxalate anion can act as a hydrogen bond acceptor, interacting with the ammonium (B1175870) cation of the protonated amine. These interactions play a crucial role in determining the crystal packing and, consequently, the macroscopic properties of the material.

The table below outlines the primary reasons for the academic investigation of organic amine oxalate salts:

RationaleDescription
Improved Crystallinity Facilitates purification through recrystallization and enables structural determination by X-ray diffraction.
Enhanced Stability Increases shelf life and reduces susceptibility to degradation compared to the free amine.
Modified Solubility Alters the solubility profile of the compound, which can be advantageous in various experimental procedures.
Study of Intermolecular Forces Provides a model system for investigating hydrogen bonding and other non-covalent interactions.

Historical Development and Significance of the Quinoline Scaffold in Chemical Design and Methodological Advancement

The history of quinoline chemistry dates back to 1834 when it was first isolated from coal tar. mdpi.com However, its importance in chemical synthesis began to be truly appreciated with the development of synthetic methods for its preparation in the late 19th century. One of the earliest and most well-known methods is the Skraup synthesis, developed in 1880, which involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent.

Throughout the 20th century, the quinoline scaffold became increasingly significant, particularly in the field of medicinal chemistry. A landmark achievement was the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid. rsc.org This discovery spurred the synthesis of numerous quinoline-based drugs, including chloroquine (B1663885) and primaquine, which became mainstays in the treatment and prevention of malaria. wikipedia.org

The development of synthetic routes to quinoline and its derivatives has been a subject of continuous research, leading to significant methodological advancements in organic chemistry. mdpi.comnih.gov Classical named reactions for quinoline synthesis, such as the Doebner-von Miller, Friedländer, and Combes syntheses, have been refined and adapted over the years. nih.govslideshare.net More recently, modern synthetic strategies, including transition-metal-catalyzed cross-coupling reactions and C-H activation, have provided more efficient and versatile ways to construct and functionalize the quinoline ring system. mdpi.com

The enduring significance of the quinoline scaffold is evident in its continued presence in a wide range of contemporary research areas. It remains a key structural motif in the design of new therapeutic agents for various diseases, including cancer, bacterial infections, and inflammatory disorders. nih.govnih.govorientjchem.org Its versatility ensures that it will continue to be a valuable tool for chemists in the ongoing quest for new molecules with novel properties and functions. researchgate.net

A timeline of key developments related to the quinoline scaffold is presented below:

YearDevelopmentSignificance
1834 Quinoline first isolated from coal tar by Friedlieb Ferdinand Runge. mdpi.comMarked the discovery of this important heterocyclic compound.
1880 The Skraup synthesis is developed. Provided one of the first general methods for the synthesis of quinolines.
Early 20th Century Discovery of the antimalarial activity of quinine. rsc.orgEstablished the importance of the quinoline scaffold in medicinal chemistry.
Mid-20th Century Synthesis of chloroquine and other quinoline-based antimalarials. wikipedia.orgLed to the development of a major class of synthetic drugs.
Late 20th & 21st Century Development of modern synthetic methods (e.g., transition-metal catalysis, C-H activation). mdpi.comEnabled more efficient and versatile synthesis and functionalization of quinolines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O4 B3087664 Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate CAS No. 1177274-42-8

Properties

IUPAC Name

N-methyl-1-quinolin-5-ylmethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.C2H2O4/c1-12-8-9-4-2-6-11-10(9)5-3-7-13-11;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQOCTPLKORFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C=CC=NC2=CC=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl Quinolin 5 Yl Methyl Amine Oxalate and Analogous Quinoline Amine Oxalates

Retrosynthetic Analysis of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (B1200264)

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by deconstructing the target molecule into simpler, readily available starting materials. actascientific.com For Methyl(quinolin-5-yl-methyl)amine oxalate, the analysis begins with the most straightforward disconnection: the ionic bond of the oxalate salt. This reveals the two primary precursors: methyl(quinolin-5-yl-methyl)amine and oxalic acid.

The subsequent and more critical disconnection focuses on the amine portion of the molecule. The carbon-nitrogen bond of the secondary amine can be disconnected in two principal ways, suggesting two viable forward synthetic routes:

Reductive Amination Pathway : This disconnection breaks the bond between the methylamino group and the quinoline (B57606) methylene (B1212753) bridge. This identifies quinoline-5-carbaldehyde (B1306823) and methylamine (B109427) as key synthons. In a forward synthesis, these precursors would react via reductive amination to form the target secondary amine.

Nucleophilic Substitution Pathway : Alternatively, the disconnection can be made at the bond between the nitrogen atom and the methyl group. This suggests quinolin-5-yl-methanamine and a methylating agent (e.g., methyl iodide) as precursors. Another possibility within this pathway is the reaction between 5-(halomethyl)quinoline (e.g., 5-(chloromethyl)quinoline) and methylamine.

Further deconstruction of the quinoline-5-carbaldehyde or the corresponding 5-substituted quinoline precursor leads to the fundamental challenge of synthesizing the quinoline ring system itself. This core structure can be conceptually disassembled through various classical disconnections, each corresponding to one of the well-established named reactions discussed in the following sections. For instance, a disconnection according to the Skraup synthesis logic would lead back to a 1,3-disubstituted benzene (B151609) derivative (like 3-aminobenzaldehyde) and a three-carbon unit derived from glycerol (B35011).

This analytical process highlights that the synthesis of the target compound is contingent upon two main stages: the formation of the quinoline core with appropriate functionalization at the 5-position, followed by the elaboration of the methylamine side chain and final salt formation.

Classical and Contemporary Approaches to Quinoline Core Synthesis

The synthesis of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed since the 19th century. nih.govnih.gov These reactions provide access to a wide array of substituted quinolines, which are precursors to compounds like Methyl(quinolin-5-yl-methyl)amine. nih.goveurekaselect.com

Friedländer Condensation and its Variants

The Friedländer synthesis is a direct and versatile method for producing poly-substituted quinolines. eurekaselect.com It involves the condensation and subsequent cyclodehydration reaction between a 2-aminoaryl aldehyde or ketone and a second carbonyl compound containing a reactive α-methylene group. organicreactions.orgjk-sci.com The reaction can be catalyzed by acids or bases, or in some cases, proceed simply by heating the reactants. organicreactions.orgjk-sci.com

The general mechanism begins with the formation of a Schiff base between the 2-aminoaryl carbonyl and the enolate of the second carbonyl component. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic quinoline ring. A significant advantage of this method is its operational simplicity and the availability of starting materials. jk-sci.com However, a potential challenge arises with unsymmetrical ketones, which can lead to issues with regioselectivity. nih.gov

Modern variants of the Friedländer synthesis often employ various catalysts to improve yields and reaction conditions, including Brønsted acids, Lewis acids, and ionic liquids. nih.goveurekaselect.com Microwave irradiation has also been utilized to accelerate the reaction. jk-sci.com

Skraup Reaction and its Modifications

The Skraup synthesis is one of the oldest and most well-known methods for preparing the parent quinoline ring. wikipedia.org In its classic form, the reaction involves heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent, typically nitrobenzene (B124822). wikipedia.orgiipseries.org

The reaction mechanism is initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. iipseries.orgnrochemistry.com The aromatic amine then undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate, which is finally oxidized to the quinoline product. nrochemistry.com The nitrobenzene used in the reaction serves as the oxidant and is reduced to aniline (B41778), which can then also participate in the reaction. scispace.com

The traditional Skraup reaction is notoriously vigorous and can be difficult to control. nih.govwikipedia.org Consequently, several modifications have been developed. These include the use of milder oxidizing agents, such as arsenic acid or iodine, to make the reaction less violent. wikipedia.orgresearchgate.net Another modification, known as the Doebner-von Miller reaction, uses α,β-unsaturated aldehydes or ketones directly instead of generating acrolein in situ from glycerol, allowing for the synthesis of a wider range of substituted quinolines. nih.govnih.gov

Combes Synthesis for Quinoline Derivatives

The Combes synthesis provides a reliable route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This method involves the reaction of an arylamine with a β-diketone in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid. iipseries.orgwikipedia.org

The reaction proceeds in two main stages. First, the arylamine and the β-diketone condense to form an enamine intermediate (a Schiff base). nih.govwikipedia.org In the second, rate-determining step, the enamine undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final quinoline product. wikipedia.org The use of a β-diketone substrate is a unique feature of the Combes synthesis compared to other methods. wikipedia.org

The regioselectivity of the cyclization can be influenced by the substituents on the starting arylamine. The reaction generally provides a straightforward pathway to quinolines with specific substitution patterns at the 2- and 4-positions. chempedia.info

Pfitzinger-Borsche Reaction Pathways

The Pfitzinger reaction, sometimes referred to as the Pfitzinger-Borsche reaction, is a valuable method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group under basic conditions. nih.govwikipedia.org

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form an α-keto-anilino acid intermediate. wikipedia.orgyoutube.com This intermediate then condenses with the carbonyl compound to form an imine. An intramolecular cyclization (a Claisen-type condensation) followed by dehydration then occurs to form the quinoline-4-carboxylic acid product. iipseries.org

This reaction is particularly useful because the resulting carboxylic acid group at the 4-position can be a handle for further chemical modifications or can be removed via decarboxylation. A variant known as the Halberkann reaction utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Gould–Jacob Cyclization and Related Procedures

The Gould-Jacobs reaction is a key method for the preparation of 4-hydroxyquinoline (B1666331) derivatives, which exist in tautomeric equilibrium with 4-quinolones. wikipedia.orgmdpi.com The synthesis starts with the condensation of an aniline with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate. iipseries.orgmdpi.com This initial step forms an anilidomethylenemalonic ester.

The second stage of the reaction is a thermal cyclization, which often requires high temperatures (typically in high-boiling solvents like diphenyl ether) to proceed. mdpi.comablelab.eu This intramolecular cyclization is followed by the elimination of an alcohol molecule to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This ester can then be saponified to the corresponding carboxylic acid, which can be subsequently decarboxylated upon heating to yield the 4-hydroxyquinoline. wikipedia.orgmdpi.com The regioselectivity of the cyclization can be influenced by both steric and electronic factors when using asymmetrically substituted anilines. mdpi.comd-nb.info

Summary of Quinoline Synthesis Methods

Reaction NameKey ReactantsTypical Catalysts/ReagentsGeneral Product Structure
Friedländer Condensation2-Aminoaryl aldehyde/ketone + α-Methylene carbonylAcid or BasePolysubstituted Quinolines
Skraup ReactionAromatic amine + GlycerolH₂SO₄ + Oxidizing agent (e.g., Nitrobenzene)Unsubstituted or Substituted Quinolines
Combes SynthesisArylamine + β-DiketoneStrong Acid (e.g., H₂SO₄)2,4-Disubstituted Quinolines
Pfitzinger-Borsche ReactionIsatin + α-Methylene carbonylBase (e.g., KOH)Quinoline-4-carboxylic acids
Gould–Jacob CyclizationAniline + Alkoxy methylenemalonic esterHeat4-Hydroxyquinolines

Doebner–von Miller Reaction in Quinoline Synthesis

The Doebner–von Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is a robust method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org This reaction is typically catalyzed by strong Brønsted or Lewis acids, such as hydrochloric acid, sulfuric acid, or tin tetrachloride. wikipedia.orgsynarchive.com

The mechanism of the Doebner–von Miller reaction is a subject of some debate, with a fragmentation-recombination mechanism being proposed based on isotope scrambling experiments. wikipedia.orgresearchgate.net The initial step involves the nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org The resulting intermediate can then undergo cyclization and subsequent oxidation to yield the quinoline ring system. A variety of oxidizing agents can be employed, including nitrobenzene or even air. jk-sci.comiipseries.org

The versatility of the Doebner–von Miller reaction allows for the synthesis of a diverse range of substituted quinolines by varying the aniline and α,β-unsaturated carbonyl starting materials. iipseries.org For instance, the reaction of aniline with crotonaldehyde (B89634) yields 2-methylquinoline (B7769805) (quinaldine). jptcp.com

Reactant 1Reactant 2Catalyst/ConditionsProduct
Anilineα,β-Unsaturated carbonyl compoundAcid (e.g., HCl, H₂SO₄), Oxidizing agentSubstituted Quinoline
AnilineCrotonaldehydeAcid2-Methylquinoline
Substituted Anilineα,β-Unsaturated Aldehyde/KetoneAcidCorresponding Substituted Quinoline

Conrad–Limpach Synthesis of Quinoline Derivatives

The Conrad–Limpach synthesis provides a route to 4-hydroxyquinoline derivatives through the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com This reaction is a two-step process that begins with the formation of an enamine from the aniline and the β-ketoester under kinetic control at lower temperatures. wikipedia.orgquimicaorganica.org In the second step, the enamine intermediate is subjected to high temperatures (around 250 °C) to induce cyclization and form the 4-hydroxyquinoline. synarchive.com

The mechanism involves the initial attack of the aniline on the keto group of the β-ketoester to form a tetrahedral intermediate, which then dehydrates to a Schiff base. wikipedia.org Tautomerization to an enamine is followed by an electrocyclic ring-closing reaction. The final product is formed after the elimination of an alcohol and subsequent tautomerization. wikipedia.org Strong acids like hydrochloric acid or sulfuric acid can catalyze the various tautomerization steps. wikipedia.org

It is important to note that at higher initial reaction temperatures, the thermodynamically favored product, a 2-hydroxyquinoline, can be formed via the Knorr quinoline synthesis pathway, where the aniline initially attacks the ester group of the β-ketoester. wikipedia.org

Reactant 1Reactant 2ConditionsIntermediateProduct
Anilineβ-KetoesterLow TemperatureEnamine4-Hydroxyquinoline
Substituted Anilineβ-KetoesterHigh Temperatureβ-Ketoanilide2-Hydroxyquinoline

Synthesis of the Methyl(Quinolin-5-Yl-Methyl)Amine Moiety

Once the quinoline ring is synthesized, the next stage involves the introduction and modification of a side chain at the 5-position to form the methyl(quinolin-5-yl-methyl)amine moiety. This is typically achieved through a sequence of reactions that first establish a methylamine group at the desired position, followed by N-methylation.

Strategies for Quinoline-5-substituted Methylamine Formation

A common strategy to introduce a methylamine group at the 5-position of the quinoline ring is through the reductive amination of quinoline-5-carbaldehyde. The synthesis of quinoline-5-carbaldehyde itself can be accomplished through various formylation methods, such as the Vilsmeier-Haack reaction on an appropriate quinoline precursor. mdpi.com

Reductive amination involves the reaction of the aldehyde with an amine, in this case, methylamine, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. organicreactions.orgmasterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice. ias.ac.inorientjchem.org The reaction is often carried out in a suitable solvent such as methanol (B129727) or ethanol. commonorganicchemistry.com

Starting MaterialReagentsProduct
Quinoline-5-carbaldehydeMethylamine, Sodium BorohydrideQuinolin-5-yl-methanamine

Introduction of the N-Methyl Group

With the primary amine, quinolin-5-yl-methanamine, in hand, the final step in the formation of the core amine structure is the introduction of a second methyl group to the nitrogen atom. A highly effective method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction. wikipedia.orgmdpi.com

The Eschweiler-Clarke reaction utilizes an excess of formaldehyde (B43269) and formic acid to achieve methylation. wikipedia.orgmdpi.com The mechanism involves the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the N-methylated secondary amine. mdpi.comnrochemistry.comorganic-chemistry.org The reaction is driven to completion by the formation of carbon dioxide gas. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it typically stops at the tertiary amine stage and does not proceed to the formation of quaternary ammonium (B1175870) salts. wikipedia.orgnrochemistry.com

Starting MaterialReagentsProduct
Quinolin-5-yl-methanamineFormaldehyde, Formic AcidMethyl(quinolin-5-yl-methyl)amine

Formation of the Oxalate Salt from the Amine Precursor

The final step in the synthesis is the formation of the oxalate salt of the synthesized secondary amine, methyl(quinolin-5-yl-methyl)amine. This is a straightforward acid-base reaction. wikipedia.orgquora.com

Acid-Base Reactions for Organic Salt Formation

The formation of an amine salt is achieved by reacting the basic amine with an acid. wikipedia.orgyoutube.com In this case, the secondary amine, methyl(quinolin-5-yl-methyl)amine, is treated with oxalic acid. The lone pair of electrons on the nitrogen atom of the amine accepts a proton from the carboxylic acid groups of oxalic acid, forming an ammonium cation and an oxalate anion, which then associate to form the salt. oup.com

The reaction is typically carried out by dissolving the free base amine in a suitable organic solvent, such as isopropanol (B130326), and then adding a solution of oxalic acid in the same or a compatible solvent. sciencemadness.orgprepchem.comgoogle.com The resulting oxalate salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration. sciencemadness.orgprepchem.com The stoichiometry of the reactants can be controlled to form either the mono-oxalate or di-oxalate salt, depending on the desired product.

AmineAcidSolventProduct
Methyl(quinolin-5-yl-methyl)amineOxalic AcidIsopropanolThis compound

Optimization of Salt Precipitation and Crystallization Techniques

The formation of a stable and pure oxalate salt of a quinoline-amine, such as this compound, is a critical final step in its synthesis. The optimization of this process is paramount for achieving high purity, good yield, and a desirable crystalline form. Key parameters influencing precipitation and crystallization include pH, temperature, solvent system, and the rate of addition of the precipitating agent (oxalic acid).

The recovery of oxalates is significantly influenced by pH. For instance, in the precipitation of rare earth element oxalates, recovery increases substantially as the pH is raised from 0.5 to 1.25, leveling off at higher pH values. mdpi.com An optimal pH range of 1.5 to 2 has been identified for maximizing both recovery and purity in such systems. mdpi.com This principle can be applied to the precipitation of quinoline-amine oxalates, where adjusting the pH can maximize the protonation of the amine and promote the formation of the desired salt while minimizing the precipitation of impurities.

Temperature and holding time are also crucial. Studies on cobalt and nickel oxalate precipitation show that the process efficiency is highly dependent on temperature, with optimal results often observed around 50–55 °C. mdpi.com The reaction time is another key variable; for rare earth oxalates, a reaction time of over two hours is recommended to optimize recovery. mdpi.com The choice of solvent can dramatically affect the solubility of the salt and, therefore, the yield and crystal quality. A solvent in which the oxalate salt has low solubility is typically chosen to maximize precipitation.

The crystallization process itself can be optimized to control particle size and morphology. Factors such as the supersaturation ratio and the energy input (e.g., stirring speed) can influence the final crystal form. nih.gov A higher supersaturation may lead to a higher number of nuclei, resulting in smaller aggregates. nih.gov Careful control over these parameters is essential for obtaining a product with consistent physical properties.

Table 1: Key Parameters for Optimizing Oxalate Salt Precipitation

ParameterGeneral EffectRationale
pH Influences precipitation efficiency and purity. mdpi.comAffects the speciation of both the amine and oxalic acid, controlling the formation of the desired salt. mdpi.com
Temperature Affects reaction kinetics and solubility. mdpi.comHigher temperatures can increase reaction rates but may also increase solubility, requiring a balance for optimal yield. mdpi.com
Reaction Time Longer times can increase product yield. mdpi.comAllows for the completion of the precipitation process. mdpi.com
Solvent Determines the solubility of the salt.A solvent with low solubility for the target oxalate salt maximizes the precipitation yield.
Supersaturation Affects nucleation and crystal size. nih.govHigher supersaturation can lead to the formation of smaller particles. nih.gov

Green Chemistry Principles in the Synthesis of Quinoline-Amine Oxalates

Recent advancements in chemical synthesis have emphasized the importance of environmentally benign methods. acs.org The synthesis of quinolines, the precursors to quinoline-amine oxalates, has been a significant area of focus for the application of green chemistry principles, including the use of alternative solvents, catalyst-free conditions, and energy-efficient techniques. benthamdirect.comresearchgate.net

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry seeks to replace these with safer alternatives, such as water, or to eliminate the solvent altogether. acs.org

Aqueous Media: Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. benthamdirect.com The synthesis of quinoline derivatives has been successfully demonstrated in aqueous media, which can offer unique reactivity and selectivity due to hydrophobic effects and hydrogen bonding. benthamdirect.comresearchgate.net For example, the synthesis of certain quinoline derivatives can be achieved in water using a metal-free, oxidant-free method, highlighting the green credentials of this approach. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can lead to simpler work-up procedures. researchgate.netresearchgate.net Several protocols for quinoline synthesis have been developed under solvent-free conditions, often accelerated by thermal methods or microwave irradiation. researchgate.netnih.gov For instance, the Friedländer reaction, a classic method for quinoline synthesis, can be performed under solvent-free conditions using a recyclable acid catalyst, offering a greener alternative to traditional methods. nih.gov A series of quinoline derivatives has been synthesized from 2-aminoacetophenone (B1585202) and ketones using caesium iodide under solvent-free conditions, resulting in good yields and short reaction times. researchgate.net

The use of heavy metal catalysts in organic synthesis is a concern due to their toxicity and the potential for product contamination. researchgate.netrsc.org Consequently, there is a strong drive to develop metal-free and even catalyst-free synthetic methods.

Metal-Free Synthesis: Numerous metal-free approaches to quinoline synthesis have been reported, often utilizing iodine, ionic liquids, or simple acid/base catalysis. rsc.org These methods are considered greener as they avoid toxic metal waste and often proceed under mild conditions with high atom efficiency. rsc.org For example, a facile strategy for synthesizing functionalized quinolines from 2-styrylanilines has been developed that avoids the need for transition metals. nih.govacs.org

Catalyst-Free Synthesis: In some cases, the synthesis of quinolines can be achieved without any catalyst at all. scirp.org For example, one protocol involves the reaction of a carbaldehyde with a substituted aniline at room temperature, providing excellent yields in a short time without a catalyst. rsc.orgrsc.org One-pot, three-component procedures for synthesizing quinoline-based hybrids have also been developed that proceed efficiently under catalyst-free conditions with microwave irradiation. acs.orgunf.edu

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating. benthamdirect.comacs.org This technology is recognized as a valuable tool in drug discovery and aligns well with the principles of green chemistry. acs.orgacs.org

The application of microwave irradiation has been extensively reported for various quinoline synthesis methods, including the Skraup, Doebner-Von Miller, and Friedländer reactions. nih.govmdpi.com For instance, the Skraup reaction can be performed in an ionic liquid medium under microwave irradiation, improving efficiency. nih.gov Microwave irradiation has been used for the rapid and efficient synthesis of quinoline-4-carboxylic acids from isatins and ketones in a basic medium. tandfonline.com The combination of microwave heating with solvent-free or catalyst-free conditions can lead to particularly green and efficient synthetic protocols. acs.orgunf.edu

Table 2: Comparison of Green Synthesis Methods for Quinolines

MethodKey AdvantagesExample Reaction
Aqueous Media Environmentally benign, low cost, non-flammable. benthamdirect.comSynthesis from 2-nitrobenzyl alcohol and ketones via an intramolecular redox process in water. rsc.org
Solvent-Free Reduced waste, simplified workup, high reaction concentration. researchgate.netresearchgate.netFriedländer cyclization using a solid reusable catalyst. researchgate.net
Catalyst-Free Avoids catalyst cost and toxicity, simplified purification. scirp.orgReaction of carbaldehyde with substituted aniline at room temperature. rsc.orgrsc.org
Metal-Free Avoids toxic heavy metals, cleaner products. researchgate.netrsc.orgIodine-mediated cyclization of α-amino acids and 2-methyl quinolines. nih.gov
Microwave-Assisted Rapid reaction times, increased yields, energy efficient. benthamdirect.comacs.orgOne-pot, three-component synthesis of quinoline-hybrids in DMF. acs.orgunf.edu

Reaction Mechanisms and Mechanistic Investigations of Methyl Quinolin 5 Yl Methyl Amine Oxalate Synthesis

Detailed Mechanistic Pathways of Key Quinoline (B57606) Formation Reactions

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is the foundational structure of the target molecule. Several classical named reactions have been developed for its synthesis, each with a distinct mechanistic pathway. nih.gov The choice of method often depends on the desired substitution pattern on the quinoline ring.

Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). pharmaguideline.com

Step 1: Dehydration. Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. iipseries.org

Step 2: Michael Addition. The aniline performs a 1,4-conjugate addition (Michael addition) to the acrolein. pharmaguideline.com

Step 3: Cyclization. The intermediate undergoes an acid-catalyzed electrophilic cyclization.

Step 4: Dehydration and Oxidation. The resulting dihydroquinoline is dehydrated and then oxidized by the oxidizing agent to yield the aromatic quinoline ring system. iipseries.org

Combes Synthesis: This method produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone, catalyzed by a strong acid like sulfuric acid. wikipedia.org

Step 1: Schiff Base Formation. The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base intermediate, which then tautomerizes to a more stable enamine. wikipedia.org

Step 2: Annulation. The enamine undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. This ring-closing step is typically the rate-determining step of the reaction. wikipedia.org

Step 3: Dehydration. A final dehydration step results in the formation of the substituted quinoline.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl group). rsc.org

Step 1: Aldol Condensation. The reaction typically begins with a base-catalyzed aldol-type condensation between the two starting materials to form an α,β-unsaturated carbonyl compound. rsc.org

Step 2: Cyclization and Dehydration. This is followed by an intramolecular cyclization through the formation of a Schiff base and subsequent dehydration (loss of a water molecule) to yield the quinoline derivative.

Table 1: Comparison of Key Quinoline Synthesis Reactions
Reaction NameKey ReactantsTypical ConditionsPrimary Substitution Pattern
Skraup SynthesisAniline, Glycerol, Oxidizing AgentConc. H₂SO₄, HeatGenerally unsubstituted on the pyridine ring
Combes SynthesisAniline, β-DiketoneConc. H₂SO₄, HeatSubstituents at C2 and C4
Friedländer Synthesis2-Aminobenzaldehyde/ketone, α-Methylene Ketone/AldehydeAcid or Base CatalysisSubstituents at C2 and C3
Doebner-von Miller SynthesisAniline, α,β-Unsaturated Carbonyl CompoundAcid Catalysis (e.g., HCl)Wide variety of substituted quinolines

Mechanism of Amine Functionalization on the Quinoline Scaffold

To synthesize Methyl(Quinolin-5-Yl-Methyl)Amine, the quinoline ring must be functionalized at the 5-position to introduce a methylaminomethyl side chain (-CH₂NHCH₃). A highly efficient and common method for achieving this is through reductive amination of quinoline-5-carbaldehyde (B1306823) with methylamine (B109427).

The mechanism proceeds in two main stages:

Step 1: Imine/Iminium Ion Formation. This is a reversible acid-catalyzed reaction.

Methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of quinoline-5-carbaldehyde.

This forms an unstable carbinolamine intermediate.

The carbinolamine is then protonated by an acid catalyst, and a molecule of water is eliminated to form a Schiff base, also known as an imine.

Under acidic conditions, the imine nitrogen can be further protonated to form a highly electrophilic iminium ion. The formation of this ion is often the key to activating the molecule for reduction.

Step 2: Reduction. This step is irreversible and involves the reduction of the iminium ion (or imine).

A hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N double bond.

This nucleophilic attack breaks the pi bond and forms the final C-N single bond, resulting in the secondary amine product, Methyl(Quinolin-5-Yl-Methyl)Amine. Sodium cyanoborohydride is particularly effective as it is selective for the iminium ion and does not readily reduce the starting aldehyde.

Proton Transfer and Salt Formation Mechanisms

The final step in the synthesis is the formation of the oxalate (B1200264) salt. This is an acid-base reaction between the basic secondary amine, Methyl(Quinolin-5-Yl-Methyl)Amine, and the acidic oxalic acid.

The mechanism is a straightforward proton transfer. acs.org

Proton Donation and Acceptance: Oxalic acid, (COOH)₂, is a dicarboxylic acid with two acidic protons. The lone pair of electrons on the nitrogen atom of the amine function is basic and acts as a proton acceptor.

Ionic Bond Formation: One of the carboxylic acid groups of oxalic acid donates a proton (H⁺) to the amine's nitrogen atom. This results in the formation of a positively charged ammonium (B1175870) cation ([R₂NH₂]⁺) and a negatively charged hydrogen oxalate anion (HC₂O₄⁻). If a second molecule of the amine reacts, the oxalate dianion (C₂O₄²⁻) can be formed. The resulting oppositely charged ions are held together by strong electrostatic forces, forming an ionic bond. mdpi.com

The general rule for predicting salt formation is the ΔpKa rule, which states that a proton transfer is likely to occur if the difference between the pKa of the protonated base and the pKa of the acid is greater than 2 to 3. mdpi.com The reaction is typically carried out by dissolving both the amine freebase and oxalic acid in a suitable solvent, such as isopropanol (B130326) or ethanol. sciencemadness.org Upon mixing, the less soluble salt precipitates out of the solution and can be isolated by filtration.

Kinetic and Thermodynamic Considerations in Reaction Control

The principles of kinetic and thermodynamic control are critical in synthetic chemistry, as reaction conditions can dictate the final product distribution when multiple pathways are possible. jackwestin.com

Kinetic Control: Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one that is formed the fastest. libretexts.org This corresponds to the reaction pathway with the lowest activation energy. jackwestin.com

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium), the major product is the most stable one. libretexts.orgwikipedia.org This corresponds to the product with the lowest Gibbs free energy.

These principles can be applied to the synthesis of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate:

Quinoline Ring Formation: In syntheses like the Skraup reaction using a meta-substituted aniline (e.g., m-toluidine), two different constitutional isomers can be formed (e.g., 5-methylquinoline (B1294701) and 7-methylquinoline). brieflands.com The ratio of these products can be manipulated by temperature. At lower temperatures, the kinetically favored product may dominate, whereas at higher temperatures, the reaction can equilibrate to favor the more thermodynamically stable isomer.

Salt Formation and Crystallization: The formation of the oxalate salt and its subsequent crystallization is a process governed by thermodynamics. The system will favor the formation of the most stable crystal lattice structure (the most stable polymorph) under a given set of conditions (solvent, temperature, cooling rate). While the initial proton transfer is rapid, the crystallization process allows the system to settle into its lowest energy state.

Table 2: Kinetic vs. Thermodynamic Control in Isomeric Quinoline Synthesis
Control TypeReaction ConditionsDetermining FactorProduct Characteristics
KineticLow temperature, short reaction timeRate of formation (lowest activation energy)Formed fastest, may be less stable
ThermodynamicHigh temperature, long reaction timeProduct stability (lowest Gibbs free energy)Most stable product, formation is reversible

Derivatization Strategies and Synthetic Transformations of Methyl Quinolin 5 Yl Methyl Amine Oxalate

Functionalization of the Quinoline (B57606) Ring System

The quinoline scaffold is a privileged structure in drug discovery, and methods for its precise functionalization are of great interest. brieflands.commdpi.com The reactivity of the quinoline ring in Methyl(Quinolin-5-yl-methyl)amine is dictated by the electronic properties of its fused pyridine (B92270) and benzene (B151609) rings, as well as the directing influence of the substituent at the C5 position.

In quinoline, electrophilic aromatic substitution (SEAr) reactions preferentially occur on the more electron-rich benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. researchgate.netimperial.ac.uk The primary sites for electrophilic attack on the unsubstituted quinoline molecule are the C5 and C8 positions. reddit.comquimicaorganica.org

Table 1: Potential Products of Electrophilic Aromatic Substitution

Reaction Type Reagents Expected Major Products
Nitration HNO₃ / H₂SO₄ Methyl((6-nitroquinolin-5-yl)methyl)amine, Methyl((8-nitroquinolin-5-yl)methyl)amine
Bromination Br₂ / FeBr₃ Methyl((6-bromoquinolin-5-yl)methyl)amine, Methyl((8-bromoquinolin-5-yl)methyl)amine
Chlorination Cl₂ / AlCl₃ Methyl((6-chloroquinolin-5-yl)methyl)amine, Methyl((8-chloroquinolin-5-yl)methyl)amine

Nucleophilic aromatic substitution (SNAr) on the quinoline ring system typically occurs on the electron-deficient pyridine ring, with a preference for the C2 and C4 positions. researchgate.netimperial.ac.uk This reaction generally requires the presence of a good leaving group (such as a halide) and activation by a strong electron-withdrawing group.

Direct nucleophilic substitution on the unmodified Methyl(Quinolin-5-yl-methyl)amine is challenging. However, if the quinoline ring is first functionalized with an appropriate leaving group and an activating group, SNAr becomes a viable strategy. For instance, the Chichibabin reaction, which involves direct amination with sodium amide, could potentially introduce an amino group at the C2 position, although conditions are typically harsh. A more common approach involves the vicarious nucleophilic substitution (VNS) of hydrogen, particularly in nitro-activated quinoline derivatives, which allows for the introduction of nucleophiles ortho or para to the nitro group. nih.gov

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the functionalization of heterocyclic compounds, including quinolines. dntb.gov.uaias.ac.innih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.govmdpi.com

A key strategy involves C-H activation, where the nitrogen atom of the quinoline ring can act as a directing group, facilitating metallation and subsequent functionalization, often at the C8 position. mdpi.comnih.gov Alternatively, the parent compound can be halogenated (e.g., via electrophilic substitution as described in 4.1.1) to create a handle for classic cross-coupling reactions like Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. mdpi.com These methods allow for the introduction of a diverse array of functional groups, including aryl, vinyl, and alkynyl moieties. ias.ac.in

Table 2: Examples of Transition Metal-Catalyzed Coupling on a Halogenated Derivative (e.g., 8-Bromo-5-((methylamino)methyl)quinoline)

Reaction Name Coupling Partner Catalyst (Typical) Functional Group Introduced
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ Aryl
Heck Alkene Pd(OAc)₂ Alkenyl
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI Alkynyl
Buchwald-Hartwig Amine Pd₂(dba)₃ Amino

Modifications of the Amine Side Chain

The secondary amine in the side chain of Methyl(Quinolin-5-yl-methyl)amine is a reactive handle for a variety of synthetic transformations, allowing for the extension and modification of this part of the molecule.

The nitrogen atom of the secondary amine is nucleophilic and readily undergoes reaction with electrophiles.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base leads to the formation of the corresponding tertiary amine. organic-chemistry.org It is important to control the stoichiometry, as over-alkylation can occur, resulting in the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.comdtic.mil This self-limiting alkylation can be a challenge to control with highly reactive alkylating agents. nih.gov

Acylation: Treatment with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) yields the corresponding amide derivative. nih.gov This reaction is typically high-yielding and selective.

Table 3: Representative Alkylation and Acylation Reactions

Reaction Type Reagent Product Type
Alkylation Ethyl iodide Tertiary Amine
Alkylation Benzyl bromide Tertiary Amine
Acylation Acetyl chloride Amide
Acylation Benzoyl chloride Amide

Reductive amination, also known as reductive alkylation, is a highly effective method for forming carbon-nitrogen bonds. wikipedia.org It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

In this context, Methyl(Quinolin-5-yl-methyl)amine serves as the amine component. This strategy allows for the introduction of a wide variety of substituents onto the nitrogen atom, starting from readily available aldehydes and ketones. nih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.comd-nb.info

Table 4: Reductive Amination with Various Carbonyl Compounds

Carbonyl Compound Reducing Agent (Typical) Product Structure
Acetone NaBH(OAc)₃ N-Isopropyl-N-((quinolin-5-yl)methyl)amine
Cyclohexanone NaBH(OAc)₃ N-Cyclohexyl-N-((quinolin-5-yl)methyl)amine
Benzaldehyde NaBH(OAc)₃ N-Benzyl-N-((quinolin-5-yl)methyl)amine

Alterations of the Oxalate (B1200264) Counterion for Research Purposes

In pharmaceutical sciences, the conversion of an ionizable active pharmaceutical ingredient (API) into a salt is a common strategy to modify its physicochemical properties. bjcardio.co.ukdroracle.ai The choice of the counterion is a critical step in drug development, as it can significantly influence properties such as solubility, dissolution rate, stability, and bioavailability, without altering the core pharmacophore of the molecule. bjcardio.co.uknih.gov While specific research detailing the systematic alteration of the oxalate counterion for Methyl(quinolin-5-yl-methyl)amine is not extensively documented in publicly available literature, the principles of salt selection provide a clear framework for why and how such modifications would be undertaken for research purposes.

The oxalate salt form itself suggests an effort to create a stable, crystalline solid. However, researchers may explore other salt forms to optimize the compound for specific experimental or developmental needs. The primary motivation for altering the counterion is to improve the biopharmaceutical properties of the drug candidate. researchgate.net For instance, enhancing aqueous solubility is a frequent objective, as it can directly impact the dissolution rate and subsequent absorption in biological systems. droracle.ainih.gov

The process of exchanging a counterion typically involves a salt metathesis or displacement reaction. This can be achieved by dissolving the initial salt (e.g., the oxalate salt) in a suitable solvent and introducing an acid with a higher pKa than oxalic acid, or by using an ion-exchange resin. The selection of a new counterion is a strategic decision based on the desired properties. A key principle in salt formation is the pKa difference between the API (a base in this case) and the acidic counterion; a difference of greater than two to three pKa units generally ensures the formation of a stable salt. nih.gov

For the Methyl(quinolin-5-yl-methyl)amine scaffold, a variety of counterions could be investigated to modulate its properties for research applications. The following table outlines potential counterions and the scientific rationale for their selection.

Potential CounterionChemical ClassRationale for SelectionPotential Impact on Properties
Hydrochloride (HCl)Inorganic AcidFrequently used in pharmaceuticals; known to form highly soluble and stable salts.Increased aqueous solubility and dissolution rate; may lead to a more acidic solution which could affect stability or cause corrosion. nih.gov
Sulfate (H₂SO₄)Inorganic AcidCan form stable crystalline salts; divalent nature allows for different salt stoichiometries.May improve stability and offer different solubility profiles compared to monochlorides.
Mesylate (Methanesulfonate)Organic Sulfonic AcidKnown for forming stable, non-hygroscopic crystalline salts with good solubility.Good balance of stability and solubility; often preferred for its favorable solid-state properties. nih.gov
TartrateDicarboxylic AcidCan improve aqueous solubility and provides an opportunity for chiral resolution if the API is racemic.Potential for enhanced solubility; can be used to separate enantiomers, which may have different pharmacological activities. researchgate.net
FumarateDicarboxylic AcidOften forms stable, crystalline salts with slower dissolution rates compared to hydrochloride salts.May be used to develop modified-release formulations; generally possesses good stability. nih.gov

Synthesis of Hybrid Compounds Incorporating the Methyl(Quinolin-5-Yl-Methyl)Amine Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. researchgate.netthesciencein.org This approach aims to create new chemical entities with potentially enhanced affinity, improved efficacy, or a dual mode of action that can address challenges like drug resistance. thesciencein.orgresearchgate.net The quinoline scaffold, due to its versatile and significant pharmacological activities, is an attractive building block for the synthesis of such hybrid compounds. core.ac.uknih.gov Functionalization of the quinoline ring system allows for the creation of diverse derivatives with a wide range of biological activities. researchgate.netrsc.org

The Methyl(quinolin-5-yl-methyl)amine scaffold serves as a valuable starting point or structural component in the synthesis of novel hybrid molecules. Synthetic strategies often involve multi-step protocols where the quinoline core is first synthesized or modified, followed by the coupling of another bioactive moiety. For instance, researchers have developed convenient protocols for preparing N-((2-(piperazin-1-yl) quinolin-3-yl)methyl)aniline derivatives through multi-step synthesis, demonstrating the adaptability of the quinoline-methylamine framework. core.ac.uk Other techniques like click chemistry and ultrasound-assisted reactions have also been employed to create quinoline-based hybrids, often resulting in improved yields and greener synthetic routes. nih.gov

Detailed research findings from various studies highlight the successful synthesis and characterization of diverse hybrid compounds built upon quinoline scaffolds. These studies provide a blueprint for how the Methyl(quinolin-5-yl-methyl)amine structure could be similarly elaborated. The table below summarizes examples of synthesized quinoline hybrid compounds, showcasing the different moieties that have been incorporated and the characterization data obtained.

Hybrid Compound ClassIncorporated MoietySynthetic ApproachExample Compound & YieldKey Characterization Data (¹H-NMR, MS)
Quinoline-Piperazine-Aniline HybridsPiperazine and substituted Aniline (B41778)Multi-step synthesis involving initial reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with piperazine, followed by reductive amination with anilines. core.ac.ukN-((2-(4-tert-butylpiperazin-1-yl)quinolin-3-yl)methyl)aniline; Yield: 81% core.ac.uk¹H-NMR (CDCl₃): 10.21 (s, 1H), 8.54 (s, 1H), 7.83-7.86 (t, 1H), 3.67-3.69 (t, 4H), 1.51 (s, 9H). MS (ESI) m/z: 342.69 (M+H)⁺. core.ac.uk
Quinoline-Hydrazone HybridsHydrazide/HydrazoneCondensation reaction between a quinoline carbohydrazide (B1668358) intermediate and various aldehydes/ketones. nih.gov2-(4-bromophenyl)quinoline-4-carbohydrazide; Yield: 75% nih.govIR (KBr, cm⁻¹): 3263 (NH), 3305 (NH₂), 1645 (C=O). nih.gov
Quinoline-Imidazolium HybridsImidazolium SaltUltrasound-assisted N-alkylation of benzimidazole (B57391) with substituted ω-halogen acetophenones, followed by coupling to a quinoline moiety. nih.govNot specified, but noted to have improved yields over conventional heating. nih.govCharacterization confirmed via spectral analysis. nih.gov
Quinoline-Thiazole HybridsThiazoleReaction of 2-chloroquinoline-3-carbaldehyde with various amino-thiazole derivatives. medcraveonline.com2-{[(2-Chloroquinolin-3-yl)methylene]amino}thiazole; Yield and specific data not detailed in abstract. medcraveonline.comStructures confirmed by spectral analysis (IR, ¹H-NMR, MS) and elemental analysis. medcraveonline.com

Advanced Spectroscopic and Structural Elucidation Methodologies for Methyl Quinolin 5 Yl Methyl Amine Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (B1200264) is predicted to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring, the methyl group, and the methylene (B1212753) bridge. The aromatic region will be characterized by a complex pattern of multiplets due to the protons on the quinoline core. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the position of substitution. Protons H-2, H-4, and H-8 are expected to resonate at lower fields compared to H-3, H-6, and H-7. The methylene protons adjacent to the quinoline ring and the amine nitrogen would likely appear as a singlet, while the methyl protons attached to the nitrogen will also present as a singlet, albeit at a higher field.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The quinoline ring will display nine distinct signals in the aromatic region, with the carbons closer to the nitrogen atom (C-2, C-8a) being more deshielded. The methylene carbon and the methyl carbon will appear in the aliphatic region of the spectrum. The presence of the oxalate counter-ion will be confirmed by a signal in the downfield region, characteristic of a carboxylate carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline-H2 8.8 - 9.0 150 - 152
Quinoline-H3 7.4 - 7.6 121 - 123
Quinoline-H4 8.0 - 8.2 135 - 137
Quinoline-H6 7.6 - 7.8 128 - 130
Quinoline-H7 7.5 - 7.7 126 - 128
Quinoline-H8 8.1 - 8.3 129 - 131
-CH₂- 4.0 - 4.2 50 - 55
-CH₃ 2.5 - 2.7 35 - 40

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the quinoline moiety, cross-peaks will be observed between adjacent aromatic protons, aiding in the assignment of the complex splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It will definitively link each proton signal of the quinoline ring, the methylene group, and the methyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the quinoline ring, the methylene bridge, and the methyl group. For instance, a correlation between the methylene protons and the C-5 and C-4a carbons of the quinoline ring would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can provide insights into the preferred conformation of the molecule, for example, by showing through-space interactions between the methylene protons and the H-4 and H-6 protons of the quinoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. This allows for the calculation of the elemental formula of the Methyl(Quinolin-5-Yl-Methyl)Amine cation. The exact mass of the [M+H]⁺ ion would be measured and compared to the theoretical mass calculated for the chemical formula C₁₁H₁₃N₂⁺, providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. The fragmentation pattern of the Methyl(Quinolin-5-Yl-Methyl)Amine cation would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the C-C bond between the methylene group and the quinoline ring, leading to the formation of a stable quinolin-5-ylmethyl cation. Another expected fragmentation would be the loss of the methyl group from the amine.

Table 2: Expected Key Fragment Ions in the MS/MS Spectrum of the Methyl(Quinolin-5-Yl-Methyl)Amine Cation

m/z (predicted) Proposed Fragment Structure
173.09 [C₁₁H₁₃N₂]⁺ (Parent Ion)
157.07 [C₁₀H₉N]⁺ (Loss of CH₃NH)
142.06 [C₁₀H₈N]⁺ (Loss of CH₃NH₂)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine salt will likely appear as a broad band in the region of 2700-3000 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic methyl and methylene groups will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The most prominent feature will be the strong, broad absorption from the carboxylate (C=O) stretching of the oxalate anion, typically found around 1600-1700 cm⁻¹.

The Raman spectrum will provide complementary information. Aromatic C-H stretching and ring vibrations of the quinoline system are often strong in Raman spectra. The symmetric stretching of the oxalate C-C bond would also be expected to produce a distinct Raman signal.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (amine salt) 2700-3000 (broad) Weak
Aromatic C-H Stretch 3100-3000 Strong
Aliphatic C-H Stretch 3000-2850 Moderate
C=O Stretch (oxalate) 1600-1700 (strong, broad) Moderate
C=C/C=N Stretch (quinoline) 1600-1450 (multiple sharp bands) Strong

By integrating the data obtained from these advanced spectroscopic methodologies, a comprehensive and unambiguous structural elucidation of this compound can be achieved, confirming its molecular formula, connectivity, and key structural features.

X-ray Crystallography for Solid-State Structure Determination

The initial and most critical step in the X-ray crystallographic analysis is the growth of high-quality single crystals of this compound. The successful cultivation of these crystals is paramount for obtaining a high-resolution diffraction pattern. Once suitable crystals are obtained, they are subjected to a focused beam of X-rays. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal, is meticulously recorded.

The analysis of this diffraction data allows for the determination of the unit cell parameters, which define the fundamental repeating unit of the crystal lattice. For oxalate salts, the crystal system can vary, with examples found in triclinic and monoclinic systems. journalspress.com The space group, which describes the symmetry elements of the crystal, is also determined. The precise atomic coordinates of each atom within the asymmetric unit are then calculated, leading to a definitive three-dimensional model of the molecule.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₂H₁₄N₂O₄
Formula Weight 250.25 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 8.567(3)
c (Å) 14.345(6)
β (°) 105.2(1)
Volume (ų) 1200.5(8)
Z 4
Calculated Density (g/cm³) 1.385

Note: The data in this table is hypothetical and serves as an illustrative example of typical crystallographic parameters.

Beyond the individual molecular structure, X-ray crystallography provides invaluable information about how molecules of this compound are arranged in the solid state. This includes the analysis of crystal packing and the identification of non-covalent interactions, particularly hydrogen bonds.

Table 2: Potential Hydrogen Bond Geometries in this compound

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠DHA (°)
N-H···O 0.91 1.85 2.76 170

Note: This table presents hypothetical data to illustrate the types of hydrogen bonds that could be observed.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to chiral analogues or synthesis intermediates)

While Methyl(Quinolin-5-Yl-Methyl)Amine itself is not chiral, the synthesis of this compound or its analogues might involve chiral intermediates or result in chiral derivatives. In such cases, chiroptical spectroscopy becomes an essential tool for assigning the absolute stereochemistry of these molecules. Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule.

The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally obtained CD or VCD spectra with those predicted from quantum chemical calculations for a specific enantiomer, the absolute configuration of the chiral center can be unambiguously determined. This is particularly important in pharmaceutical and materials science, where the stereochemistry of a molecule can have a profound impact on its biological activity or material properties.

Theoretical and Computational Chemistry Studies of Methyl Quinolin 5 Yl Methyl Amine Oxalate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic properties and thermodynamic stability of molecules. For quinoline (B57606) derivatives, these methods can predict reactivity, aromaticity, and the nature of chemical bonding.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.gov For quinoline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p), are employed to optimize molecular geometry and calculate various electronic properties. researchgate.net

Key parameters derived from DFT studies on quinoline compounds include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity. kashanu.ac.ir For instance, studies on various substituted quinolines have shown how different functional groups can modulate this energy gap, thereby tuning the molecule's electronic properties and potential applications in areas like optoelectronics. ankara.edu.tr

Table 1: Representative Global Reactivity Descriptors Calculated for Quinoline Derivatives using DFT

ParameterDescriptionTypical Findings for Quinoline Derivatives
HOMO Energy (EHOMO) Energy of the highest occupied molecular orbital; related to the ability to donate an electron.Varies significantly with substitution, influencing reactivity.
LUMO Energy (ELUMO) Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.Influenced by electron-withdrawing or -donating groups on the quinoline ring.
Energy Gap (ΔE) Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.Generally, larger gaps correlate with higher stability.
Chemical Hardness (η) Resistance to change in electron distribution.Quinoline derivatives are often characterized as chemically hard compounds. researchgate.net
Electronegativity (χ) The power of an atom or group to attract electrons.Calculated from HOMO and LUMO energies.
Electrophilicity Index (ω) A measure of the electrophilic character of a molecule.Provides insights into the molecule's ability to act as an electrophile. nih.gov

Note: The values in this table are generalized from various studies on quinoline derivatives and are not specific to Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (B1200264).

Ab initio methods, which are based on first principles without the use of empirical parameters, can also be applied to study quinoline derivatives. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate results for smaller systems or for benchmarking DFT calculations. These methods are particularly useful for studying excited states and complex reaction mechanisms where DFT might be less reliable.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate, which has rotatable bonds, conformational analysis is crucial to identify the most stable three-dimensional structures.

By systematically rotating the single bonds and calculating the potential energy of each resulting conformer, a potential energy surface can be generated. The lowest energy points on this surface correspond to the most stable conformations of the molecule. This information is vital as the geometry of a molecule dictates its physical and biological properties. Molecular dynamics (MD) simulations can further explore the conformational landscape and the dynamic behavior of the molecule over time.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds.

For quinoline derivatives, DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra. researchgate.net By comparing the calculated spectrum with experimental data, researchers can confirm the structure of a synthesized molecule and assign specific vibrational modes to the observed absorption bands.

Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for calculating NMR parameters. The correlation between theoretical and experimental NMR chemical shifts for known quinoline derivatives is often high, confirming the accuracy of the computational methods. nih.gov

Table 2: Predicted Spectroscopic Data for a Generic Quinoline Derivative

Spectroscopic TechniquePredicted ParameterGeneral Observations
Infrared (IR) Spectroscopy Vibrational Frequencies (cm-1)Characteristic peaks for C-H, C=C, and C-N stretching and bending modes of the quinoline ring system.
1H NMR Spectroscopy Chemical Shifts (ppm)Aromatic protons of the quinoline ring typically appear in the downfield region (7-9 ppm). Protons of the methyl and methylene (B1212753) groups would appear further upfield.
13C NMR Spectroscopy Chemical Shifts (ppm)Aromatic carbons of the quinoline ring show signals in the 120-150 ppm range. Aliphatic carbons of the methyl and methylene groups appear at higher field strengths.

Note: The data in this table is illustrative for a generic quinoline derivative and is not specific to this compound.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is an invaluable tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to study experimentally. For the synthesis of quinoline derivatives, DFT calculations can be used to model the energy profiles of proposed reaction mechanisms. acs.orgresearchgate.net

For example, studies on the amidation of quinoline N-oxide have used DFT to elucidate the regioselectivity of the reaction by comparing the activation energies of different possible pathways. acs.org Such studies can help in optimizing reaction conditions and in understanding the factors that control the outcome of a chemical transformation. acs.orgacs.org

Design Principles for Novel Quinoline-Based Amine Oxalate Derivatives

Computational studies on known quinoline derivatives provide a foundation for the rational design of new molecules with desired properties. By establishing structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR), researchers can predict the properties of yet-to-be-synthesized compounds. researchgate.net

For instance, if the goal is to design a quinoline-based compound with specific electronic properties, computational screening can be used to evaluate a virtual library of candidate molecules. By systematically modifying the substituents on the quinoline ring and calculating the resulting electronic properties, promising candidates can be identified for synthesis. researchgate.net This in-silico approach can significantly accelerate the discovery of new materials and therapeutic agents. researchgate.net Molecular docking studies, which predict the binding of a molecule to a biological target, are also a key component in the design of new quinoline-based drugs. nih.gov

Future Directions and Emerging Research Avenues for Methyl Quinolin 5 Yl Methyl Amine Oxalate Chemistry

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has evolved significantly from traditional methods, with a modern emphasis on efficiency, sustainability, and molecular diversity. mdpi.comrsc.org For Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (B1200264), future research will likely focus on adapting these advanced synthetic strategies to improve yield, reduce environmental impact, and allow for facile generation of analogues.

Key emerging synthetic approaches include:

Transition-Metal Catalysis : Catalysts based on palladium, copper, rhodium, and ruthenium have revolutionized quinoline synthesis through reactions like C-H bond activation and cross-coupling. mdpi.com These methods could provide a direct and highly selective route to functionalize the quinoline core before or after the introduction of the methylamine (B109427) side chain.

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step to form complex products, such as the quinoline scaffold. Strategies like the Povarov, Gewald, or Ugi reactions could be adapted to construct the core of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate, offering high atom economy and structural diversity in a single operation.

Green Chemistry Approaches : Modern synthetic chemistry increasingly prioritizes environmentally friendly methods. rsc.org For this compound, future syntheses could employ microwave-assisted heating to accelerate reaction times, use recyclable solid acid catalysts, or be conducted in greener solvents like water or ionic liquids. rsc.orgtandfonline.com Photocatalytic and electrochemical methods are also emerging as powerful, sustainable alternatives. mdpi.comresearchgate.net

Synthetic StrategyDescriptionPotential Advantage for this compound Synthesis
C-H Bond ActivationDirect functionalization of carbon-hydrogen bonds on the quinoline ring, often using transition metal catalysts. mdpi.comOffers a more direct and atom-economical route to substituted precursors, avoiding multi-step pre-functionalization.
Multicomponent Reactions (MCRs)One-pot reactions combining three or more starting materials to build the quinoline scaffold. Increases efficiency, reduces waste, and allows for rapid generation of a library of derivatives by varying the initial components.
Microwave-Assisted SynthesisUtilizes microwave radiation for rapid heating, significantly reducing reaction times. tandfonline.comAccelerates the synthesis process, often leading to higher yields and cleaner reactions compared to conventional heating.
PhotocatalysisUses light energy to drive chemical reactions, often under mild conditions. mdpi.comrsc.orgProvides a sustainable and green method for forming key bonds in the quinoline structure.

Development of Advanced Functionalized Derivatives for Material Science Applications

Quinoline and its derivatives are recognized as privileged scaffolds not only in medicine but also in material science. researchgate.net The unique structure of this compound offers multiple sites for functionalization—the aromatic quinoline ring, the secondary amine, and the oxalate counter-ion—making it a versatile building block for advanced materials.

Future research in this area could explore:

Optoelectronic Materials : The quinoline ring is an excellent fluorophore. By strategically adding electron-donating or electron-withdrawing groups to the ring, its photophysical properties can be finely tuned. researchgate.net This could lead to the development of derivatives for use in organic light-emitting diodes (OLEDs), fluorescent probes, and dyes. researchgate.net

Conjugated Polymers : The amine group provides a reactive handle for polymerization reactions. Derivatives could be incorporated into polymer backbones to create conjugated materials with interesting electronic and optical properties for applications in organic electronics and photovoltaics.

Metal-Organic Frameworks (MOFs) : The nitrogen atoms in the quinoline ring and the side-chain amine can act as ligands to coordinate with metal ions. This makes derivatives of the compound potential building blocks (linkers) for constructing MOFs, which have applications in gas storage, separation, and catalysis.

Functionalization SitePotential ModificationTarget Material Science Application
Quinoline RingIntroduction of substituents (e.g., -OH, -CN, -NO2)Tuning of photophysical properties for OLEDs and fluorescent sensors. researchgate.net
Amine GroupAcylation, alkylation, or use in polymerizationCreation of novel polymers or surface-grafted materials.
Oxalate Counter-ionExchange with other anionsModification of solubility, crystal packing, and physical properties.
Entire MoleculeUse as a ligand for metal coordinationDevelopment of linkers for Metal-Organic Frameworks (MOFs).

Application of Machine Learning in Quinoline Derivative Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research, from compound design to synthesis planning. synthiaonline.com For a molecule like this compound, ML offers powerful tools to accelerate the discovery of new derivatives and applications.

Emerging research avenues include:

Predictive Modeling : ML algorithms can be trained on large datasets of known quinoline compounds to predict the properties of novel, virtual derivatives. researchgate.net This allows researchers to screen vast chemical spaces computationally, identifying candidates with desirable characteristics (e.g., high fluorescence quantum yield for OLEDs or specific binding affinity for a sensor target) before committing to laboratory synthesis. mdpi.com

Retrosynthesis Planning : AI-driven tools can propose novel and efficient synthetic routes for the target compound and its derivatives. synthiaonline.com By analyzing vast reaction databases, these platforms can identify non-obvious pathways, suggest optimal reaction conditions, and help chemists overcome synthetic challenges.

Structure-Property Optimization : Computational approaches like 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling can correlate the three-dimensional structure of quinoline derivatives with their observed properties. mdpi.com This allows for the rational design of new molecules where specific structural modifications are made to enhance a desired function, be it for materials or biological applications.

Machine Learning ApplicationDescriptionRelevance to Quinoline Derivative Research
Property PredictionTraining models to predict physical, chemical, or biological properties from molecular structure. researchgate.netEnables high-throughput virtual screening of new derivatives for applications in materials or catalysis.
Automated RetrosynthesisUsing AI to devise synthetic pathways for a target molecule. synthiaonline.comAccelerates the discovery of efficient and novel routes to synthesize complex quinoline analogues.
De Novo DesignGenerating entirely new molecular structures optimized for a specific function.Could design novel quinoline derivatives with enhanced performance as sensors, catalysts, or electronic materials.

Interdisciplinary Research Bridging Quinoline Amine Oxalate Chemistry with Chemo-Sensors and Catalysis

The inherent chemical properties of the quinoline and amine moieties make this compound a prime candidate for interdisciplinary research, particularly in the fields of chemo-sensing and catalysis.

Chemo-Sensors : Quinoline derivatives are well-known for their ability to act as fluorescent chemo-sensors. mdpi.com The nitrogen atoms in the molecule can chelate with metal ions, leading to a detectable change in its spectroscopic properties, such as fluorescence intensity or color. Future work could involve exploring the potential of this compound and its functionalized derivatives as selective and sensitive sensors for detecting specific metal ions or other environmentally relevant analytes. mdpi.com

Catalysis : The quinoline structure can serve as a "privileged" ligand scaffold in coordination chemistry. nih.gov By forming complexes with transition metals like copper, palladium, or iridium, derivatives of this compound could function as catalysts for a variety of organic transformations. nih.govmdpi.com For instance, copper-quinoline complexes have been studied for their ability to catalyze oxidation reactions, such as mimicking the activity of catechol oxidase enzymes. mdpi.com The amine and quinoline nitrogens provide excellent coordination sites, and the oxalate counter-ion could influence the catalyst's solubility and stability.

Interdisciplinary FieldUnderlying PrinciplePotential Research Direction
Chemo-SensorsCoordination of the molecule's nitrogen atoms with analytes (e.g., metal ions) causes a change in fluorescence. mdpi.comDeveloping a selective fluorescent sensor for environmental monitoring or biological imaging.
Homogeneous CatalysisThe molecule acts as a ligand, forming a catalytically active complex with a transition metal. nih.govDesigning novel catalysts for oxidation, reduction, or cross-coupling reactions.
Biomimetic ChemistryMimicking the active site of metalloenzymes, such as copper-based oxidases. mdpi.comCreating simple molecular catalysts that replicate complex biological functions.

Q & A

Q. What are the recommended synthetic routes for Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves two steps: (1) Preparation of the amine component (methyl(quinolin-5-yl-methyl)amine) via nucleophilic substitution or reductive amination, and (2) Salt formation with oxalic acid. For purity validation, use elemental analysis to confirm stoichiometry (e.g., nitrogen content ), FTIR to identify functional groups (e.g., C-N stretches at ~1031 cm⁻¹ and oxalate C=O stretches at ~1700 cm⁻¹ ), and HPLC with a polar stationary phase to assess purity (>95%). Recrystallization in ethanol/water mixtures improves crystallinity, as demonstrated in oxalate salt preparations .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Critical techniques include:
  • FTIR Spectroscopy : To confirm amine (C-N) and oxalate (C=O) functional groups .
  • BET Surface Area Analysis : For porous materials, assess surface area reduction post-functionalization (e.g., 43% decrease observed in analogous amine-impregnated mesoporous carbons ).
  • Elemental Analysis : Verify nitrogen content (e.g., 23 wt.% increase after amine impregnation in related studies ).
  • XRD : Confirm crystallinity and phase purity.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability and decomposition profiles under inert/CO₂ atmospheres .

Q. What are the key considerations in designing experiments to evaluate the thermal stability of this compound under CO₂ adsorption conditions?

  • Methodological Answer : Design experiments using TGA-MS to monitor mass loss and evolved gases (e.g., CO₂, H₂O) under controlled temperatures (25–300°C). Compare adsorption capacity pre- and post-thermal cycling to assess degradation. For example, in analogous systems, aMDEA-MC retained >90% capacity after five regeneration cycles . Use inert (N₂) and reactive (CO₂) atmospheres to differentiate thermal decomposition from CO₂-induced effects.

Advanced Research Questions

Q. How does the concentration of the amine component influence the CO₂ adsorption capacity of this compound-based adsorbents?

  • Methodological Answer : Higher amine loading increases chemisorption via carbamate formation but reduces surface area and pore volume due to pore blockage. For example, increasing aMDEA concentration from 23 wt.% to 43 wt.% in mesoporous carbon raised CO₂ capacity from 1.60 mmol/g to 2.63 mmol/g despite a 50% pore volume reduction . Optimize using a response surface methodology (RSM) to balance amine density and porosity. Characterize with N₂ physisorption and in situ DRIFTS to quantify pore filling and amine-CO₂ interactions .

Q. What experimental strategies can resolve contradictions between surface area reduction and enhanced adsorption capacity in amine-functionalized adsorbents?

  • Methodological Answer : Contradictions arise from competing physical (physisorption) and chemical (chemisorption) mechanisms. Use dual-site Langmuir models to deconvolute contributions:
  • Physisorption : Proportional to surface area (e.g., mesopores with 7.87 nm diameter ).
  • Chemisorption : Dependent on amine density (e.g., 23 wt.% N content ).
    Validate with temperature-programmed desorption (TPD) : Chemisorbed CO₂ desorbs at higher temperatures (~100–200°C) than physisorbed CO₂ (<50°C) .

Q. How can microkinetic modeling guide the optimization of reaction conditions for this compound in catalytic applications?

  • Methodological Answer : Develop a descriptor-based microkinetic model using parameters like amine basicity (pKa), oxalate coordination strength, and CO₂ binding energy. For example, in dimethyl oxalate hydrogenation, descriptors such as CO₂ activation energy and surface intermediate stability predicted optimal Cu/MgO catalysts with 85% methyl glycolate selectivity . Apply density functional theory (DFT) to compute activation barriers for CO₂-amine reactions and validate with in situ FTIR .

Notes for Reproducibility

  • Synthesis : Document amine:oxalate molar ratios, solvent systems (e.g., ethanol/water), and crystallization conditions .
  • Characterization : Adhere to Beilstein Journal guidelines for reporting experimental details (e.g., supplemental data for >5 compounds ).
  • Data Reporting : Use IUPAC nomenclature and avoid non-standard abbreviations (e.g., "aMDEA-MC" should be defined at first use ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.